1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and materials.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 1,6-dimethyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide, have a broad range of biological activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target and the specific structure of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: A parent compound with similar biological activities.
1,3-dimethyl-1H-imidazo[1,2-b]pyrazole: A derivative with different substitution patterns.
1H-imidazo[1,2-b]pyrazole-7-carboxamide: A compound with a similar scaffold but lacking the methyl groups.
Uniqueness
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is unique due to its specific substitution pattern, which can enhance its solubility, stability, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-6(7(9)13)8-11(2)3-4-12(8)10-5/h3-4H,1-2H3,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYBXOFYYIKHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.